4-Ethyl-3-(trimethylsilyl)hex-1-en-3-ol
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Overview
Description
4-Ethyl-3-(trimethylsilyl)hex-1-en-3-ol is an organic compound with a unique structure that includes an ethyl group, a trimethylsilyl group, and an alcohol functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-3-(trimethylsilyl)hex-1-en-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as hex-1-en-3-ol and trimethylsilyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to neutralize the hydrochloric acid produced during the reaction.
Protection of Alcohol Group: The alcohol group in hex-1-en-3-ol is protected by reacting it with trimethylsilyl chloride, forming the trimethylsilyl ether.
Addition of Ethyl Group: The ethyl group is introduced through a suitable alkylation reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness, often using automated systems and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-3-(trimethylsilyl)hex-1-en-3-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halides (e.g., HCl, HBr) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Ethyl-3-(trimethylsilyl)hex-1-en-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for alcohols.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethyl-3-(trimethylsilyl)hex-1-en-3-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity and function.
Pathways Involved: It may modulate specific biochemical pathways, leading to changes in cellular processes and responses.
Comparison with Similar Compounds
4-Ethyl-3-(trimethylsilyl)hex-1-en-3-ol can be compared with other similar compounds, such as:
Hex-1-en-3-ol: Lacks the ethyl and trimethylsilyl groups, resulting in different chemical properties and reactivity.
Trimethylsilyl-protected alcohols: Share the trimethylsilyl group but differ in the rest of the molecular structure.
Ethyl-substituted alkenes: Contain the ethyl group but lack the trimethylsilyl protection.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
76436-89-0 |
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Molecular Formula |
C11H24OSi |
Molecular Weight |
200.39 g/mol |
IUPAC Name |
4-ethyl-3-trimethylsilylhex-1-en-3-ol |
InChI |
InChI=1S/C11H24OSi/c1-7-10(8-2)11(12,9-3)13(4,5)6/h9-10,12H,3,7-8H2,1-2,4-6H3 |
InChI Key |
WJNRKOOXYJNVIL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(C=C)(O)[Si](C)(C)C |
Origin of Product |
United States |
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